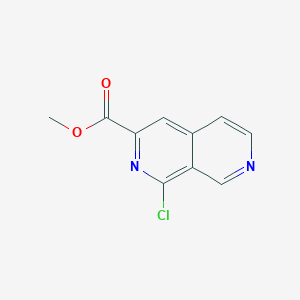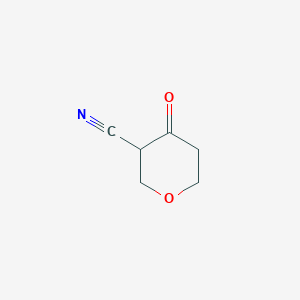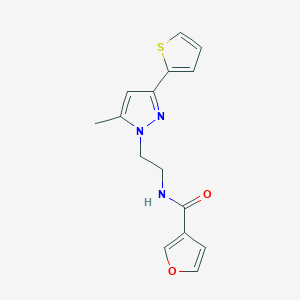
Methyl 1-chloro-2,7-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-chloro-2,7-naphthyridine-3-carboxylate” is a chemical compound with the CAS Number: 1250443-81-2 . It has a molecular weight of 222.63 and its IUPAC name is methyl 1-chloro [2,7]naphthyridine-3-carboxylate .
Synthesis Analysis
The synthesis of naphthyridine derivatives, including “Methyl 1-chloro-2,7-naphthyridine-3-carboxylate”, has been a topic of interest in the field of medicinal chemistry due to their diverse biological activities . Various strategies have been employed for their synthesis, such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The InChI code for “Methyl 1-chloro-2,7-naphthyridine-3-carboxylate” is 1S/C10H7ClN2O2/c1-15-10 (14)8-4-6-2-3-12-5-7 (6)9 (11)13-8/h2-5H,1H3 .Chemical Reactions Analysis
The reactivity of naphthyridine derivatives has been studied extensively. They react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis
“Methyl 1-chloro-2,7-naphthyridine-3-carboxylate” is a powder at room temperature .Aplicaciones Científicas De Investigación
Antibacterial Agents Synthesis
Research by Bouzard et al. (1992) delved into the synthesis and structure-activity relationships of fluoronaphthyridines, including derivatives similar to Methyl 1-chloro-2,7-naphthyridine-3-carboxylate, to develop potent antibacterial agents. These compounds showed significant in vitro and in vivo antibacterial activities, highlighting their potential as therapeutic agents (Bouzard et al., 1992).
Histochemical Techniques
Burstone (1959) explored complex naphthols and methylene compounds for demonstrating tissue oxidase activity, introducing a new class of histochemical reagents. These findings could be relevant to the study of compounds like Methyl 1-chloro-2,7-naphthyridine-3-carboxylate in biochemical and medical research (Burstone, 1959).
Protein Tyrosine Kinases Inhibitors
Thompson et al. (2000) synthesized 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, which are related compounds, as selective inhibitors of pp60c-src, a protein tyrosine kinase. These compounds' synthesis and biological evaluation underscore their importance in developing targeted cancer therapies (Thompson et al., 2000).
Synthetic Methodologies
Kiely (1991) focused on the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, illustrating advanced synthetic routes that could be applicable to the synthesis of Methyl 1-chloro-2,7-naphthyridine-3-carboxylate and related compounds (Kiely, 1991).
Silver-Catalyzed Tandem Synthesis
Verma et al. (2013) described an efficient silver-catalyzed synthesis of highly functionalized naphthyridines, showcasing a method that could be applied to the synthesis of Methyl 1-chloro-2,7-naphthyridine-3-carboxylate derivatives. This approach demonstrates the utility of metal-catalyzed reactions in constructing complex nitrogen-containing heterocycles (Verma et al., 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
The future directions for “Methyl 1-chloro-2,7-naphthyridine-3-carboxylate” and other naphthyridine derivatives could involve further exploration of their synthesis methods, reactivity, and potential applications in medicinal chemistry and materials science . Their diverse biological activities make them promising candidates for drug development .
Propiedades
IUPAC Name |
methyl 1-chloro-2,7-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)8-4-6-2-3-12-5-7(6)9(11)13-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTLYZXPSWAJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C=NC=CC2=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-chloro-2,7-naphthyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-isopropylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2985201.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2985206.png)

![N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2985208.png)



![1-[4-(2-Chloro-4-fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2985215.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2985218.png)
![Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B2985219.png)

![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2985222.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2985223.png)